molecular formula C8H4F6O B1402258 4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene CAS No. 1417566-45-0

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene

Cat. No. B1402258
CAS RN: 1417566-45-0
M. Wt: 230.11 g/mol
InChI Key: JVWSNZXDZBVNKO-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene, or 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene, is a fluorinated aromatic compound that has been studied for its potential applications in various fields. It has been found to possess a wide range of properties, including high reactivity, low toxicity, and low volatility. As a result, it has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the production of fluorinated polymers, and in the development of new materials.

Scientific Research Applications

4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the production of fluorinated polymers, and in the development of new materials. In the synthesis of pharmaceuticals, 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene has been used as a starting material for the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In the production of fluorinated polymers, 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene has been used as a monomer for the synthesis of polymers with improved thermal and optical properties. In the development of new materials, 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene has been used as a starting material for the synthesis of various materials, such as ionic liquids, liquid crystals, and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene is not well understood. However, it is believed that the fluorinated aromatic compound interacts with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. In particular, it is believed that 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene binds to and modulates the activity of certain enzymes, resulting in changes in the levels of hormones, neurotransmitters, and other compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene are not well understood. However, it is believed that the compound has a variety of effects on the body, including changes in hormone levels, changes in neurotransmitter levels, and changes in gene expression. In addition, 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene has been found to affect the activity of certain enzymes, which may result in changes in metabolism, energy production, and other biochemical processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Difluoromethoxy-1-fluoro-2-trifluoromethylbenzene in lab experiments include its high reactivity, low toxicity, and low volatility. In addition, the compound can be synthesized relatively easily and

properties

IUPAC Name

4-(difluoromethoxy)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSNZXDZBVNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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